molecular formula Cl6H42N14O2Ru3-10 B1580488 Azane;oxygen(2-);ruthenium;hexachloride CAS No. 25125-46-6

Azane;oxygen(2-);ruthenium;hexachloride

Cat. No.: B1580488
CAS No.: 25125-46-6
M. Wt: 786.3 g/mol
InChI Key: KRRAVWBLPHFPGM-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;oxygen(2-);ruthenium;hexachloride can be synthesized through the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of ammonia and oxygen under controlled conditions. The resulting solution is then evaporated to obtain the red crystalline compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to mix ruthenium trichloride, ammonia, and oxygen under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Azane;oxygen(2-);ruthenium;hexachloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of various ruthenium complexes with different ligands .

Scientific Research Applications

Azane;oxygen(2-);ruthenium;hexachloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azane;oxygen(2-);ruthenium;hexachloride involves its interaction with various molecular targets and pathways. In biological systems, it binds to specific cellular structures, allowing for visualization under a microscope. In chemical reactions, it acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby speeding up the reaction process .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Azane;oxygen(2-);ruthenium;hexachloride include:

Uniqueness

This compound is unique due to its specific combination of ruthenium, ammonia, and oxygen, which gives it distinct chemical properties and applications. Its ability to act as a catalyst, stain cellular structures, and participate in various chemical reactions makes it a valuable compound in scientific research .

Properties

IUPAC Name

azane;oxygen(2-);ruthenium;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAVWBLPHFPGM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H42N14O2Ru3-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-46-6
Record name Tetradecaammine dioxotriruthenium hexachloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025125466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 2
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 3
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 4
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 5
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 6
Azane;oxygen(2-);ruthenium;hexachloride

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